![molecular formula C16H13NO B1353969 5-甲基-3,4-二苯基异噁唑 CAS No. 37928-17-9](/img/structure/B1353969.png)
5-甲基-3,4-二苯基异噁唑
描述
5-Methyl-3,4-diphenylisoxazole is a reagent used for the preparation of valdecoxib and valdecoxib analogues . It is a key intermediate of Parecoxib Sodium . It is a white solid with a molecular weight of 235.29 .
Synthesis Analysis
The synthesis of 5-Methyl-3,4-diphenylisoxazole involves the condensation of 4-amino-N-(5-methyl-4,5-dihydroisoxazol-3yl) benzenesulfonamide with various aldehydes and diethyl phosphite .Molecular Structure Analysis
The molecular formula of 5-Methyl-3,4-diphenylisoxazole is C16H13NO . The InChI code is 1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-11H,1H3 .Physical And Chemical Properties Analysis
5-Methyl-3,4-diphenylisoxazole is a white solid . It has a molecular weight of 235.28 g/mol . The compound has a XLogP3-AA of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .科学研究应用
Pharmaceutical Intermediate
5-Methyl-3,4-diphenylisoxazole is used as a reagent for the preparation of valdecoxib and its analogues. Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used in the treatment of osteoarthritis and rheumatoid arthritis .
Synthesis of Parecoxib Sodium
This compound serves as a key intermediate in the synthesis of Parecoxib Sodium , which is a prodrug of valdecoxib developed by Pfizer .
Organic Synthesis
Isoxazole derivatives, including 5-Methyl-3,4-diphenylisoxazole, play a significant role in organic synthesis as masked 1,3-dicarbonyl equivalents due to the easy cleavage of the N–O bond in isoxazoles .
安全和危害
作用机制
Target of Action
It is known that this compound is a key intermediate in the synthesis of parecoxib sodium , a COX-2 inhibitor developed by Pfizer
Mode of Action
Given its role as an intermediate in the synthesis of Parecoxib Sodium , it is plausible that it may interact with the COX-2 enzyme, leading to inhibition of prostaglandin synthesis.
Pharmacokinetics
Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor . These properties could potentially impact the bioavailability of the compound, but further studies are needed to confirm these predictions.
Action Environment
It is known that the compound should be stored in a dry room temperature environment . Factors such as pH, temperature, and presence of other compounds could potentially influence its stability and efficacy, but more research is needed in this area.
属性
IUPAC Name |
5-methyl-3,4-diphenyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIRUKJWLADSJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433813 | |
Record name | 5-Methyl-3,4-diphenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3,4-diphenylisoxazole | |
CAS RN |
37928-17-9 | |
Record name | 5-Methyl-3,4-diphenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Methyl-3,4-diphenylisoxazole in the synthesis of Parecoxib Sodium, and why is understanding its impurities important?
A: 5-Methyl-3,4-diphenylisoxazole is a crucial starting material in synthesizing Parecoxib Sodium, a non-narcotic analgesic. [] During this synthesis, 5-Methyl-3,4-diphenylisoxazole undergoes sulfonation and esterification reactions to form 4-(5-methyl-3-phenyl-isoxazolyl) ethyl benzenesulphonate. [] Studying the impurities generated during this process is critical because some, classified as genotoxic impurities, can impact the quality control and safety profile of the final Parecoxib Sodium product. []
Q2: Has the structure of 5-Hydroxy-5-methyl-3,4-diphenylisoxazole, a key intermediate in pharmaceutical synthesis, been confirmed, and what analytical techniques were used?
A: Yes, the structure of 5-Hydroxy-5-methyl-3,4-diphenylisoxazole, a key intermediate in synthesizing the drug Valdecoxib, has been confirmed. [] Researchers used a combination of ¹H NMR (Proton Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to validate its structure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。